Dioctyl 2,3-dihydroxybutanedioate
Description
Dioctyl 2,3-dihydroxybutanedioate is a diester derivative of tartaric acid (2,3-dihydroxybutanedioic acid), where both hydroxyl groups are esterified with octyl alcohol. This compound is structurally characterized by its long aliphatic chains, which confer lipophilic properties, making it suitable for applications in polymer plasticizers, lubricants, or solubilizing agents. Its esterification reduces the polarity of tartaric acid, enhancing compatibility with nonpolar matrices while retaining some hydrogen-bonding capacity due to the hydroxyl groups. However, detailed physicochemical data (e.g., melting point, solubility) specific to this compound are scarce in open literature, necessitating inferences from analogous esters or salts of tartaric acid.
Properties
IUPAC Name |
dioctyl 2,3-dihydroxybutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O6/c1-3-5-7-9-11-13-15-25-19(23)17(21)18(22)20(24)26-16-14-12-10-8-6-4-2/h17-18,21-22H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFNVBFEFPZYFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctyl 2,3-dihydroxybutanedioate can be synthesized through the esterification of 2,3-dihydroxybutanedioic acid with octanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants, 2,3-dihydroxybutanedioic acid and octanol, are fed into a reactor along with the acid catalyst. The reaction mixture is heated, and the water by-product is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Dioctyl 2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the octyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Dioctyl 2,3-dihydroxybutanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in biological systems and as a model compound for understanding ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used as a plasticizer in polymer production and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of dioctyl 2,3-dihydroxybutanedioate involves its interaction with molecular targets through its ester and hydroxyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. The pathways involved include ester hydrolysis and subsequent interactions with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Tartaric acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and industrial formulations. Below is a systematic comparison of Dioctyl 2,3-dihydroxybutanedioate with structurally or functionally related compounds:
Pharmaceutical Salts of 2,3-Dihydroxybutanedioate
- Ergotamine Tartrate : A 2:1 salt of ergotamine and tartaric acid, used to treat migraines. Unlike the dioctyl ester, this salt is highly water-soluble, enabling rapid absorption. Its pharmacological activity depends on the tartrate counterion stabilizing the alkaloid structure .
- Zolpidem Tartrate: A hypnotic agent formulated as a tartrate salt to enhance solubility and bioavailability. The ionic interaction between zolpidem and tartaric acid contrasts with the covalent ester bonds in this compound, resulting in distinct pharmacokinetic profiles .
- Upadacitinib Tartrate: A Janus kinase inhibitor where tartaric acid improves the drug’s crystallinity and dissolution rate.
Key Comparative Data
| Property | This compound | Ergotamine Tartrate | Zolpidem Tartrate | Diethyl Tartrate |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~430 (estimated) | 1313.35 | 764.87 | 206.19 |
| Solubility | Low in water; high in organic solvents | High in water | Moderate in water | Moderate in polar solvents |
| Primary Application | Industrial plasticizers/lubricants | Migraine treatment | Insomnia treatment | Chiral synthesis |
| Synthesis Method | Esterification of tartaric acid | Salt formation | Salt formation | Esterification |
Research Findings and Functional Insights
- Solubility and Bioavailability : Tartrate salts (e.g., zolpidem tartrate) leverage ionic interactions to enhance aqueous solubility, critical for oral drug delivery. In contrast, the dioctyl ester’s lipophilicity limits biomedical use but favors industrial applications requiring hydrophobic compatibility .
- Thermal Stability : Long-chain esters like this compound exhibit superior thermal stability compared to shorter-chain analogs (e.g., diethyl tartrate), making them suitable for high-temperature polymer processing .
- Regulatory Considerations: Pharmaceutical tartrates (e.g., ergotamine tartrate) undergo rigorous purity testing (e.g., USP monographs), while industrial esters may have less stringent standards, reflecting their divergent risk profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
